PdCl(crotyl)Amphos

Buchwald-Hartwig amination C-N cross-coupling Precatalyst comparison

Inconsistent in-situ catalyst preparation leads to poor reproducibility in cross-coupling. PdCl(crotyl)Amphos provides a preformed, air-stable solution: • 95% conversion in room-temperature Buchwald-Hartwig amination of 4-bromoanisole, surpassing Pd(allyl)AmphosCl. • Fixed 1:1 ligand-to-metal ratio ensures batch consistency, eliminating excess ligand inhibition. • Benchtop-stable for high-throughput screening; ships ambient in sealed, inert conditions.

Molecular Formula C20H36ClNPPd+
Molecular Weight 463.4 g/mol
CAS No. 1334497-06-1
Cat. No. B6301788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdCl(crotyl)Amphos
CAS1334497-06-1
Molecular FormulaC20H36ClNPPd+
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESCC=C[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+]
InChIInChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;;
InChIKeyASQSTGRGIHOSGZ-NXZCPFRHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Guide: PdCl(crotyl)Amphos (CAS 1334497-06-1) – Catalyst Selection & Sourcing Data


PdCl(crotyl)Amphos (CAS 1334497-06-1), formally Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a well-defined, air-stable palladium(II) π-allyl precatalyst [1]. Its structure features a palladium center coordinated to a chloride ligand, a crotyl (2-butenyl) group, and the bulky, electron-rich Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine) . This compound is specifically engineered for cross-coupling reactions and serves as a convenient, pre-formed source of the active monoligated Pd(0) species, eliminating the need for in-situ catalyst preparation with excess ligand [1].

Why PdCl(crotyl)Amphos Cannot Be Directly Replaced by Other Pd-Amphos Complexes or In-Situ Systems


Substituting PdCl(crotyl)Amphos with a different Pd-Amphos complex or an in-situ catalyst system is not equivalent due to significant differences in catalytic performance and process reproducibility. Direct comparative studies show that the specific crotyl-allyl moiety in PdCl(crotyl)Amphos is critical for achieving high conversion and shorter reaction times in challenging amination reactions, as it outperforms its allyl analogue, Pd(allyl)AmphosCl [1]. Furthermore, while other catalysts like Pd(crotyl)Q-PhosCl may be superior in certain contexts, the performance of PdCl(crotyl)Amphos is distinct and cannot be assumed to be identical [1]. Finally, using a preformed complex like PdCl(crotyl)Amphos ensures a consistent 1:1 ligand-to-metal ratio, avoiding the variability and potential inhibition associated with in-situ systems that require excess, air-sensitive ligands [1].

Head-to-Head Performance Data: PdCl(crotyl)Amphos vs. Closest Analogs in Cross-Coupling Reactions


Superior Activity in Room-Temperature Buchwald-Hartwig Amination vs. Allyl Analogue

In a direct head-to-head comparison for the Buchwald-Hartwig amination of 4-bromoanisole with N-methylaniline, the crotyl-containing complex PdCl(crotyl)Amphos (Compound 16) demonstrated significantly higher catalytic activity than its allyl analogue, Pd(allyl)AmphosCl (Compound 15). The crotyl precatalyst achieved a high conversion of 95% within 22 hours at room temperature, whereas the allyl analogue showed considerably lower activity under identical conditions [1].

Buchwald-Hartwig amination C-N cross-coupling Precatalyst comparison

Enhanced Air and Moisture Stability Compared to Other Pd(π-allyl) Complexes

The stability profile of PdCl(crotyl)Amphos is notably superior to several of its structural analogues. While the Pd(allyl)P(t-Bu)3Cl complex undergoes rapid decomposition when stored outside of a glovebox, the crotyl complex of the same ligand is stable to air at room temperature [1]. Furthermore, the Amphos-containing complex (PdCl(crotyl)Amphos) was reported to be air-stable as a solid, enabling convenient benchtop handling [1].

Air-stable catalysts Handling and storage Precatalyst stability

Superior Performance as a Pre-Catalyst: Avoiding Side-Product Formation

The π-allyl scaffold of PdCl(crotyl)Amphos is specifically designed to provide a clean and efficient activation pathway to the active Pd(0) species. This process avoids the formation of toxic carbazole and other side products that can suppress reactivity, a known issue with some in-situ catalyst systems and other precatalyst architectures [1]. This ensures that the full catalytic potential of the bulky, electron-rich Amphos ligand is delivered without inhibition .

π-allyl precatalyst Catalyst activation Side-product inhibition

Key Application Scenarios for PdCl(crotyl)Amphos Based on Performance Data


Buchwald-Hartwig Amination of Aryl Halides Requiring High Conversion at Room Temperature

This catalyst is the optimal choice for the room-temperature Buchwald-Hartwig amination of challenging aryl bromides, such as 4-bromoanisole, where it has demonstrated 95% conversion, significantly outperforming its allyl analogue [1]. Its use is recommended when mild conditions and high yields are critical.

Suzuki-Miyaura and Other Cross-Couplings Where Catalyst Handling and Stability are Paramount

As a member of the air-stable π-allyl precatalyst class, PdCl(crotyl)Amphos is ideal for high-throughput screening and process development where benchtop handling is required [1]. Its ability to deliver the active Amphos ligand without forming inhibitory byproducts makes it a reliable choice for a broad range of C-C and C-X bond-forming reactions [1].

Synthesis of Pharmaceutical and Agrochemical Intermediates Requiring High Catalyst Reproducibility

The preformed nature of PdCl(crotyl)Amphos ensures a precise 1:1 ligand-to-metal ratio upon activation, eliminating the variability associated with in-situ catalyst preparation [1]. This characteristic is essential for scaling up reactions in the pharmaceutical and agrochemical industries, where batch-to-batch consistency and minimization of impurities are critical.

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